4-chlorobenzenesulfinyl Chloride

Übersicht

Beschreibung

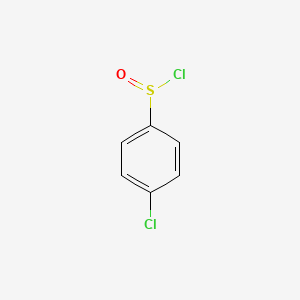

4-Chlorobenzenesulfinyl chloride is an organosulfur compound with the molecular formula C6H4Cl2OS. It is a derivative of benzenesulfinyl chloride where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfinyl chloride can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with reducing agents. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzenesulfinyl chloride in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 4-chlorobenzenesulfinic acid using reducing agents like sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, alcohols, under basic or acidic conditions

Major Products:

Oxidation: 4-Chlorobenzenesulfonyl chloride

Reduction: 4-Chlorobenzenesulfinic acid

Substitution: Various substituted benzenesulfinyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Synthesis of Polymers

One of the primary uses of 4-chlorobenzenesulfinyl chloride is in the synthesis of 4,4'-dichlorodiphenyl sulfone , a key monomer in the production of polysulfone resins. These resins are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components . The process typically involves reacting CBSC with chlorobenzene in the presence of anhydrous ferric chloride as a catalyst, yielding high-quality polymers.

1.2. Pharmaceutical Intermediates

CBSC serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce sulfonyl groups into organic molecules makes it valuable in drug development. For instance, it can be utilized in the synthesis of sulfonamide antibiotics and other therapeutic agents .

Materials Science

2.1. Passivation in Solar Cells

A recent study highlighted the use of this compound for interfacial passivation in perovskite solar cells. The compound acts as a Lewis acid, effectively binding to undercoordinated halide ions and defects at the perovskite/spiro-OMeTAD interface. This passivation technique significantly enhances the photovoltaic performance and stability of solar cells, achieving a power conversion efficiency (PCE) of 20.02%, compared to 18.29% for untreated devices . The long-term stability of these devices was also improved, maintaining 93% of initial efficiency after 768 hours under ambient conditions.

Agricultural Chemicals

This compound is also utilized in the formulation of agricultural chemicals , including herbicides and pesticides. Its reactivity allows for the introduction of sulfonyl functional groups into agrochemical compounds, enhancing their efficacy and selectivity against target pests .

Dyes and Pigments

The compound is employed in the production of various dyes and pigments, where it acts as a coupling agent or reagent to introduce sulfonyl groups into dye molecules, improving their solubility and stability . This application is particularly relevant in textile manufacturing and other industries that require high-performance colorants.

Case Studies

Wirkmechanismus

The mechanism of action of 4-chlorobenzenesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where the compound acts as an intermediate or reagent.

Molecular Targets and Pathways: The primary molecular target of this compound is the nucleophilic site of other molecules. The pathways involved typically include nucleophilic substitution and addition reactions.

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorobenzenesulfonyl chloride

- 4-Chlorobenzenesulfinic acid

- Benzenesulfinyl chloride

Comparison: 4-Chlorobenzenesulfinyl chloride is unique due to its specific reactivity profile. Compared to 4-chlorobenzenesulfonyl chloride, it is more reactive towards nucleophiles due to the presence of the sulfinyl chloride group. This makes it particularly useful in synthetic organic chemistry for introducing sulfinyl groups into molecules.

Biologische Aktivität

4-Chlorobenzenesulfinyl chloride, also referred to as CBSC, is a compound with significant biological activity, particularly in the realms of antibacterial and antiviral properties. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings from diverse sources.

This compound is characterized by its sulfonyl functional group, which is known for its reactivity in organic synthesis. The compound can be synthesized through various methods, including the reaction of chlorobenzene with sulfur dioxide and thionyl chloride. Its structure allows it to participate in nucleophilic substitution reactions, making it a versatile building block in medicinal chemistry.

Antibacterial Activity

Research Findings:

- Antibacterial Efficacy : Studies have shown that derivatives of this compound exhibit moderate antibacterial activity against various bacterial strains. For instance, a study synthesized N-substituted derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ciprofloxacin .

- Comparative Analysis : The antibacterial activity of synthesized compounds was quantified in terms of percentage inhibition and MIC values, as illustrated in the following table:

| Compound | S. aureus % Inhibition | E. coli % Inhibition | MIC (µmol/L) |

|---|---|---|---|

| 5a | 59.37 ± 1.88 | 22.75 ± 2.42 | 40.81 ± 4.78 |

| 5b | Best inhibitor | Moderate | 11.36 ± 1.66 |

| 5c | Moderate | Active | 12.69 ± 1.54 |

The data indicates that while all tested compounds showed some level of antibacterial activity, specific derivatives (e.g., 5b) were notably more effective against certain strains .

Antiviral Activity

Recent studies have also explored the potential antiviral properties of CBSC derivatives. The sulfonamide group has been linked to mechanisms that inhibit viral replication by interfering with essential metabolic pathways in pathogens . For example, compounds derived from CBSC have been investigated for their ability to inhibit hepatitis C virus (HCV) replication in vitro.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : Similar to other sulfonamide compounds, CBSC may inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis, thereby limiting bacterial growth .

- Interfacial Passivation in Solar Cells : Interestingly, CBSC has also been utilized in materials science for its ability to passivate defects in perovskite solar cells, enhancing their stability and performance . While this application does not directly relate to biological activity, it highlights the compound's versatility.

Case Studies

Several case studies have documented the effectiveness of CBSC derivatives in clinical settings:

- Study on Multi-Drug Resistant Strains : A study evaluated the effectiveness of various sulfonamide derivatives against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that specific modifications to the sulfonamide structure enhanced antibacterial efficacy .

- Toxicity Assessments : Toxicity evaluations conducted on aquatic organisms like Daphnia magna revealed that while some derivatives exhibited moderate toxicity, others were significantly less toxic than traditional sulfonamides, suggesting a safer profile for potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-chlorobenzenesulfinyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWBGXXPAPSAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455384 | |

| Record name | Benzenesulfinyl chloride, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-92-0 | |

| Record name | Benzenesulfinyl chloride, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.